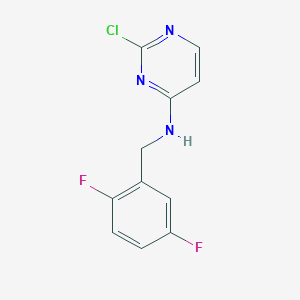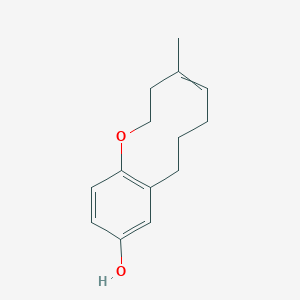![molecular formula C28H18N4O5 B15174655 (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a nitrophenyl group, and a pyrroloindolizine core, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloindolizine core, followed by the introduction of the naphthalene and nitrophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
The compound (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrroloindolizine derivatives and molecules with naphthalene or nitrophenyl groups. Examples include:
- Pyrrolo[3,4-a]indolizine derivatives with different substituents.
- Naphthalene-based compounds with various functional groups.
- Nitrophenyl-containing molecules with different core structures.
Uniqueness
The uniqueness of (3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C28H18N4O5 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(3aS,4R,9aS,9bR)-2-naphthalen-2-yl-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C28H18N4O5/c29-15-16-10-11-30-22(12-16)23-24(25(30)26(33)19-6-3-7-21(14-19)32(36)37)28(35)31(27(23)34)20-9-8-17-4-1-2-5-18(17)13-20/h1-14,22-25H/t22-,23-,24-,25+/m0/s1 |
Clé InChI |
WTPJFJSDCQNWJK-OJJQZRKESA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)[C@H]4[C@@H]5C=C(C=CN5[C@H]([C@H]4C3=O)C(=O)C6=CC(=CC=C6)[N+](=O)[O-])C#N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4C5C=C(C=CN5C(C4C3=O)C(=O)C6=CC(=CC=C6)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



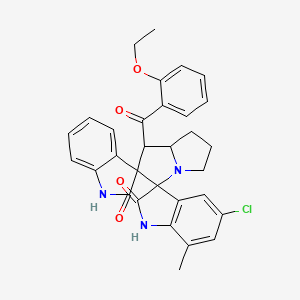


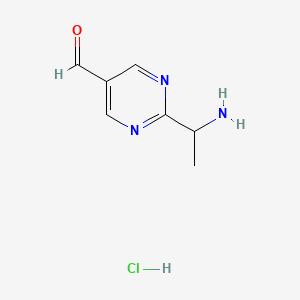


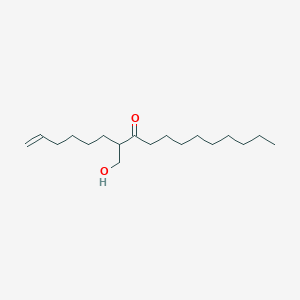
![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
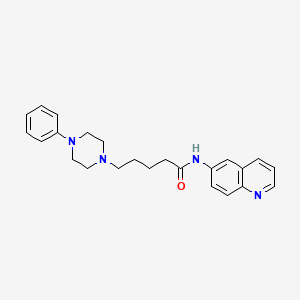
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
